molecular formula C₂₁H₃₀O₃ B1145096 5''-Hydroxycannabidiol CAS No. 53413-28-8

5''-Hydroxycannabidiol

Cat. No. B1145096
CAS RN: 53413-28-8
M. Wt: 330.46
InChI Key:
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Description

5’'-Hydroxycannabidiol is a derivative of cannabidiol (CBD) , a prominent phytocannabinoid found in the cannabis plant. In this compound, one of the hydrogens at position 5 of the pentyl chain in CBD has been replaced by a hydroxy group. It is a metabolite formed by human liver microsomes during the metabolism of CBD .


Synthesis Analysis

The synthesis of 5’'-OH-CBD involves enzymatic processes within the human liver. Specifically, CBD undergoes metabolic transformations, leading to the formation of this hydroxylated derivative. Detailed synthetic pathways and enzymatic reactions are studied in pharmacokinetics research .


Molecular Structure Analysis

The molecular formula of 5’‘-OH-CBD is C21H30O3 , with a molecular weight of approximately 330.46 g/mol . Its chemical structure includes a pentyl chain, a hydroxy group at position 5, and a biphenyl ring system. The stereochemistry of 5’‘-OH-CBD is (1’R,2’R)-4-(5-hydroxypentyl)-5’-methyl-2’-(prop-1-en-2-yl)-1’,2’,3’,4’-tetrahydrobiphenyl-2,6-diol .

Scientific Research Applications

  • Modulation of Serotonergic Transmission : CBD interacts with the serotonin (5-HT)1A receptor and may possess analgesic and anxiolytic effects. This interaction influences serotonin neuronal activity and impacts models of neuropathic pain (De Gregorio et al., 2018).

  • Enhancement of Δ(9)-THC Effects : In studies involving rhesus monkeys, CBD was found to enhance the effects of Δ(9)-tetrahydrocannabinol (Δ(9)-THC), another major component of cannabis. This suggests potential interactions between different cannabinoids (McMahon, 2016).

  • Neuropharmacological Effects : CBD has been shown to exhibit neuroprotective and neuromodulatory effects. It influences neurotransmission, including the modulation of dopamine, norepinephrine, and serotonin, and has implications in the treatment of neurological disorders (di Giacomo et al., 2020).

  • Interaction with 5-HT3A Receptors : CBD has been observed to inhibit 5-hydroxytryptamine3A (5-HT3A) receptor-mediated currents, suggesting its role in modulating nociception and emesis (Yang et al., 2010).

  • Antidepressant-like Effects : Studies on mice have indicated that CBD induces rapid-acting antidepressant-like effects and enhances cortical 5-HT/glutamate neurotransmission. This effect is partially dependent on 5-HT1A receptor activation (Linge et al., 2016).

  • Anxiolytic Effects : CBD demonstrates anxiolytic properties, particularly in models of acute stress and anxiety-like behavior. This includes modulation of the hypothalamus-pituitary-adrenal axis and 5-HT1A receptor involvement (Viudez-Martínez et al., 2018).

properties

IUPAC Name

5-(5-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-14(2)17-9-8-15(3)11-18(17)21-19(23)12-16(13-20(21)24)7-5-4-6-10-22/h11-13,17-18,22-24H,1,4-10H2,2-3H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGKOAJUWMGRFB-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)CCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53413-28-8
Record name 5''-Hydroxycannabidiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053413288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5''-HYDROXYCANNABIDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NKR82GEW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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